[1,1'-Binaphthalene]-4,4'-dicarbonitrile
Description
Properties
IUPAC Name |
4-(4-cyanonaphthalen-1-yl)naphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2/c23-13-15-9-11-21(19-7-3-1-5-17(15)19)22-12-10-16(14-24)18-6-2-4-8-20(18)22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMURUWJOOMXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C4=CC=CC=C43)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Binaphthalene 4,4 Dicarbonitrile and Its Derivatives
Retrosynthetic Analysis and Strategic Precursors
A logical retrosynthetic analysis of [1,1'-Binaphthalene]-4,4'-dicarbonitrile suggests that the most straightforward approach involves the disconnection of the carbon-cyanide bonds. This leads to a key intermediate, a 4,4'-dihalo-1,1'-binaphthyl derivative, such as 4,4'-dibromo- or 4,4'-diiodo-1,1'-binaphthalene. This dihalogenated precursor can then be envisioned to arise from the coupling of two appropriately substituted naphthalene (B1677914) units.
The primary synthetic strategies therefore revolve around two key transformations: the formation of the C-C bond to create the binaphthyl skeleton and the subsequent conversion of a leaving group, typically a halogen, to a nitrile.
Key Precursors:
4,4'-Dihalo-1,1'-binaphthyls: These are the most common and direct precursors for the introduction of the nitrile groups. The choice of halogen (bromine or iodine) can influence the reactivity in the subsequent cyanation step.
4-Halonaphthalene derivatives: These can serve as the starting materials for the construction of the 4,4'-dihalo-1,1'-binaphthyl core through coupling reactions.
Halogen-Nitrile Exchange Reactions for this compound Synthesis
The conversion of 4,4'-dihalo-1,1'-binaphthyl to this compound is a crucial step and can be achieved through well-established cyanation methodologies, primarily mediated by copper or palladium catalysts.
The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using stoichiometric amounts of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org While effective, this method often requires harsh reaction conditions and can lead to difficulties in product purification due to the use of excess copper salts.
Modern modifications of this reaction utilize catalytic amounts of copper, often in the presence of ligands, to improve efficiency and mildness. A domino halogen exchange-cyanation procedure has been developed for aryl bromides, which employs catalytic CuI, a diamine ligand, and a cyanide source like NaCN in a less polar solvent such as toluene. nih.gov This approach can offer better functional group tolerance and simplified purification.
Table 1: Representative Conditions for Copper-Mediated Cyanation of Aryl Halides
| Catalyst / Reagent | Cyanide Source | Ligand | Solvent | Temperature (°C) |
| CuCN (stoichiometric) | - | - | DMF, Pyridine | 150-200 |
| CuI (catalytic) | NaCN | N,N'-Dimethylethylenediamine | Toluene | 110 |
| CuI (catalytic) | Acetone cyanohydrin | 1,10-Phenanthroline | DMF | 110 |
This table presents generalized conditions based on literature for aryl halides and serves as a template for the cyanation of 4,4'-dihalo-1,1'-binaphthyl.
Palladium-catalyzed cross-coupling reactions offer a versatile and often milder alternative to copper-mediated cyanations. These methods typically exhibit excellent functional group tolerance and can be effective for a broader range of substrates, including less reactive aryl chlorides. nih.gov
A variety of palladium sources, ligands, and cyanide sources have been employed. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, often paired with phosphine (B1218219) ligands like Buchwald's biaryl phosphine ligands. arkat-usa.org For the cyanide source, zinc cyanide (Zn(CN)₂) is frequently used due to its lower toxicity and controlled release of cyanide ions, which can help prevent catalyst deactivation. Another non-toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which has been successfully used in the cyanation of (hetero)aryl halides. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Palladium Source | Ligand | Cyanide Source | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | 2-(Di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | - | DMF | 110 |
| Palladacycle Precatalyst | - | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 70-100 |
| Pd₂(dba)₃ | XPhos | Zn(CN)₂ | - | THF/H₂O | rt - 40 |
This table illustrates general conditions from the literature for palladium-catalyzed cyanation of aryl halides, which can be adapted for the synthesis of this compound.
Oxidative Coupling Approaches for Binaphthalene Core Formation
An alternative strategy for the synthesis of the binaphthyl scaffold involves the oxidative coupling of two naphthalene derivatives. This approach is particularly well-developed for the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives from 2-naphthol precursors. The resulting dihydroxy-binaphthyl compound can then be further functionalized to introduce the desired nitrile groups at the 4 and 4' positions.
Various transition metal catalysts, including iron, copper, and vanadium complexes, have been shown to be effective for the enantioselective oxidative coupling of 2-naphthols. nih.gov For instance, iron(III) chloride (FeCl₃) can be used as a simple and efficient reagent for the racemic oxidative coupling. The diol functionality in the resulting 4,4'-disubstituted-1,1'-bi-2-naphthol can then be converted to a triflate or other leaving group, followed by a palladium-catalyzed cyanation.
Stereoselective Synthesis of Chiral this compound Enantiomers
The atropisomeric chirality of the 1,1'-binaphthyl backbone is a key feature, and the stereoselective synthesis of its enantiomers is of significant interest. There are two main approaches to obtaining enantiomerically pure this compound:
Asymmetric Synthesis: This involves the use of a chiral catalyst during the key bond-forming step, such as the oxidative coupling of naphthalene precursors, to favor the formation of one enantiomer over the other. Chiral ligands are crucial in these transformations to induce asymmetry. nih.gov
Chiral Resolution: This method involves the synthesis of the racemic mixture of this compound or a suitable precursor, followed by separation of the enantiomers. For precursors containing functional groups like hydroxyls or amines, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, racemic 1,1'-bi-2-naphthol (BINOL) can be resolved using chiral bases. orgsyn.org Similarly, 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives can be resolved through kinetic resolution catalyzed by chiral species. rsc.org Once the enantiomerically pure precursor is obtained, it can be converted to the target dinitrile while retaining its stereochemical integrity.
Functionalization and Post-Synthetic Derivatization
The nitrile groups of this compound are versatile functional handles that can be transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of derivatives.
Common transformations of the cyano group include:
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acids, [1,1'-Binaphthalene]-4,4'-dicarboxylic acid. chemistrysteps.com
Reduction: Reduction of the nitriles, for example with lithium aluminum hydride (LiAlH₄), yields the corresponding primary amines, 4,4'-bis(aminomethyl)-1,1'-binaphthyl. chemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile groups to form ketones after hydrolysis.
Cyclization Reactions: The nitrile groups can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles upon reaction with azides.
These post-synthetic modifications significantly expand the utility of this compound as a building block in the synthesis of more complex molecules and materials.
Transformation of Nitrile Groups to Other Functionalities (e.g., Carboxamides, Carboxylic Acids)
The cyano groups of this compound are key synthetic handles that can be converted into other valuable functional groups, most notably carboxamides and carboxylic acids. These transformations are typically achieved through hydrolysis under either acidic or basic conditions. libretexts.orglibretexts.org
The hydrolysis process can be controlled to yield either the intermediate diamide or the final dicarboxylic acid. organicchemistrytutor.com Partial hydrolysis, generally under milder basic conditions, can afford [1,1'-Binaphthalene]-4,4'-dicarboxamide. This reaction involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide tautomer. philadelphia.edu.jo
Complete hydrolysis to [1,1'-Binaphthalene]-4,4'-dicarboxylic acid requires more forcing conditions, such as heating under reflux with a strong acid (e.g., aqueous HCl) or a concentrated base (e.g., aqueous NaOH or KOH). commonorganicchemistry.com Under acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon atom for attack by water. The reaction proceeds through the amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. organicchemistrytutor.com In basic hydrolysis, the hydroxide ion attacks the nitrile, and after the formation of the amide, continued heating leads to the formation of the carboxylate salt and ammonia (B1221849) gas. libretexts.org The final dicarboxylic acid is obtained by acidifying the reaction mixture. libretexts.org
While specific experimental data for the hydrolysis of this compound is not extensively documented in publicly accessible literature, the general conditions for these transformations are well-established in organic chemistry.
| Transformation | Reagents and Conditions | Product | Reference |
| Partial Hydrolysis | Mild NaOH or KOH (aq), controlled temperature | [1,1'-Binaphthalene]-4,4'-dicarboxamide | organicchemistrytutor.com |
| Complete Acidic Hydrolysis | Dilute or concentrated HCl (aq) or H₂SO₄ (aq), heat (reflux) | [1,1'-Binaphthalene]-4,4'-dicarboxylic acid | libretexts.orgcommonorganicchemistry.com |
| Complete Basic Hydrolysis | Concentrated NaOH (aq) or KOH (aq), heat (reflux), followed by acidification (e.g., HCl) | [1,1'-Binaphthalene]-4,4'-dicarboxylic acid | libretexts.orgcommonorganicchemistry.com |
Modifications at Non-Nitrile Positions of the Binaphthalene Core
Modifying the aromatic backbone of this compound allows for the fine-tuning of its steric and electronic properties. Such modifications primarily involve electrophilic aromatic substitution or metalation strategies.
Electrophilic Aromatic Substitution:
The introduction of new substituents onto the naphthalene rings via electrophilic aromatic substitution is a common strategy. However, the reactivity and regioselectivity of these reactions on the this compound core are significantly influenced by the existing nitrile groups. The cyano group is a strongly deactivating group due to its electron-withdrawing nature, making the aromatic rings less susceptible to electrophilic attack than unsubstituted naphthalene. libretexts.org Consequently, harsh reaction conditions may be required to achieve substitution.
Furthermore, the nitrile group acts as a meta-director. masterorganicchemistry.com In the context of the 4-cyanonaphthyl moiety, electrophilic attack would be directed away from the ring to which the nitrile is attached and preferentially towards the positions meta to the cyano group. For this compound, the potential sites for substitution are the 3, 3', 5, and 5' positions. The inherent reactivity of the naphthalene system, which favors substitution at α-positions (like 5 and 8) over β-positions (like 3, 6, and 7), further complicates the prediction of the exact outcome without experimental data. cardiff.ac.uk Reactions such as bromination or nitration would be expected to yield a mixture of isomers, with substitution occurring at positions determined by the combined directing effects of the nitrile group and the inherent reactivity of the binaphthyl system. For instance, bromination of naphthalene itself can lead to various isomers depending on the catalyst and conditions. mdpi.com
| Reaction Type | Typical Reagents | Expected Substitution Position(s) | Reference |
| Bromination | Br₂, FeBr₃ or NBS | 3, 3', 5, 5' | libretexts.orgmasterorganicchemistry.com |
| Nitration | HNO₃, H₂SO₄ | 3, 3', 5, 5' | libretexts.orgmasterorganicchemistry.com |
Directed Metalation:
An alternative strategy for achieving high regioselectivity is directed ortho-metalation (DoM). This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups with high precision. While the nitrile group itself is not a strong DMG, the introduction of a suitable DMG (such as an amide or carbamate) at another position on the binaphthyl core could enable selective functionalization at its ortho positions. uwindsor.cabaranlab.org This approach, however, would require prior modification of the starting material or a different synthetic route altogether.
Electronic and Photophysical Research Investigations
Mechanisms of Electronic Absorption and Emission
The electronic absorption and emission of [1,1'-Binaphthalene]-4,4'-dicarbonitrile are governed by the π-conjugated system of the binaphthyl core, which is perturbed by the strongly electron-withdrawing cyano (-CN) substituents. The absorption spectrum is expected to arise from π-π* transitions within the naphthalene (B1677914) rings. The presence of the cyano groups at the 4 and 4' positions is anticipated to modulate these transitions.
The molecular architecture of this compound, featuring electron-rich naphthalene moieties and electron-deficient cyano groups, sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. In such a donor-acceptor (D-A) type system, the absorption of a photon can promote an electron from a molecular orbital predominantly located on the naphthalene rings (donor) to an orbital with significant contribution from the cyano groups (acceptor).
This ICT character is a well-documented phenomenon in various aromatic compounds substituted with cyano groups. For instance, studies on phenanthroimidazole-substituted carbazole (B46965) derivatives have shown that cyano-substituted dyes exhibit enhanced intramolecular charge transfer in their optical properties. researchgate.net Similarly, cyano-substituted oligo(p-phenylene vinylene) derivatives with a donor-acceptor structure display a distinct ICT process. mdpi.comresearchgate.net In the case of this compound, the photo-excited state would possess a larger dipole moment than the ground state due to this charge redistribution. This excited state with significant charge separation is often referred to as an ICT state. Theoretical studies on cyano-substituted thiophenes have also highlighted the significant effect of cyano groups on the electronic properties and excitation energies. nih.gov
The optical properties of molecules with a significant change in dipole moment between the ground and excited states are often highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, is a key indicator of ICT. For this compound, it is expected that the emission spectrum will exhibit a bathochromic (red) shift as the solvent polarity increases. This is because polar solvent molecules will reorient to stabilize the more polar ICT excited state to a greater extent than the less polar ground state, thereby lowering the energy of the emitted photon.
The excitonic behavior in assemblies of this compound would be influenced by the intermolecular interactions between the binaphthyl units. The chiral nature of the molecule could lead to specific packing arrangements in the solid state, potentially resulting in helical excitonic states.
Excited State Dynamics and Lifetimes Studies
The fate of the excited this compound molecule is determined by a competition between radiative (fluorescence) and non-radiative decay pathways. Understanding these dynamics requires advanced spectroscopic techniques.
Time-resolved fluorescence spectroscopy would be instrumental in determining the fluorescence lifetime of the excited state of this compound. The fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state and is sensitive to the rates of both radiative and non-radiative processes.
Transient absorption spectroscopy is another powerful technique to probe the excited-state dynamics. This method can detect the absorption of transient species, including the initially formed excited state and any subsequent states such as a triplet state or the ICT state. For instance, in carbonyl-containing carotenoids, transient absorption spectra reveal the dynamics of the S1/ICT state. researchgate.net By monitoring the temporal evolution of these transient signals, one can elucidate the pathways and timescales of processes like intersystem crossing and internal conversion.
Intersystem Crossing (ISC): Transition from the singlet excited state to a triplet state. The presence of the cyano groups could influence the spin-orbit coupling and thus the rate of ISC.
Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity.
Torsional Motion: The rotation around the C1-C1' bond of the binaphthyl unit could serve as a non-radiative decay channel. However, the inherent steric hindrance in the binaphthyl system makes this rotation energetically costly.
The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, would provide a measure of the efficiency of the radiative pathway relative to the non-radiative pathways.
Photoconductivity and Charge Transport Mechanisms in Solid-State Assemblies
The potential for intramolecular charge transfer in this compound suggests that its solid-state assemblies could exhibit interesting charge transport properties. Photoconductivity arises when a material's electrical conductivity increases upon exposure to light. In the context of this molecule, the absorption of a photon could generate a charge-separated state that, in a solid-state packing, might lead to the transport of charge carriers (electrons and holes).
The mechanism of charge transport would be highly dependent on the molecular packing in the solid state. The π-stacking of the naphthalene rings would provide pathways for charge hopping between adjacent molecules. The efficiency of this process is influenced by the degree of orbital overlap, which is dictated by the crystal structure. The chiral nature of this compound could lead to well-ordered, helical packing arrangements, which might facilitate charge transport. The study of charge transfer in crystalline organic semiconductors, such as pentacene (B32325) and tetracene, has highlighted the importance of electronic delocalization and the role of charge transfer excitons in mediating electronic processes. nih.gov While specific studies on the photoconductivity of this compound are not available, the properties of related cyano-substituted aromatic compounds in organic electronics suggest that it could be a candidate for investigation in materials science applications. researchgate.netacs.org
Applications in Advanced Materials Science and Engineering
Organic Electronics Applications
The combination of the rigid, conjugated binaphthyl scaffold with the electron-accepting nature of the nitrile groups makes [1,1'-Binaphthalene]-4,4'-dicarbonitrile a promising candidate for several applications in organic electronics. The cyano groups are known to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a critical parameter for designing electron-transporting and electron-accepting materials.
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on binaphthyl derivatives have been explored for their potential as both emitters and hosts. rsc.org The rigid structure of the binaphthyl unit can lead to high photoluminescence quantum yields, a desirable trait for emitter materials.
While there is no specific data on this compound as a primary emitter, its derivatives could be functionalized to tune the emission color. The introduction of cyano groups can influence the emission properties, sometimes leading to a red-shift in the emission spectrum. nih.gov
More plausibly, this compound could function as a host material in phosphorescent OLEDs (PhOLEDs). Host materials in the emissive layer are crucial for efficient device performance, as they facilitate charge transport and energy transfer to the dopant emitter. ossila.comnoctiluca.eu For blue PhOLEDs, host materials are required to have a high triplet energy to prevent quenching of the blue phosphorescent emitter. rsc.org The binaphthyl core, being a wide bandgap chromophore, can contribute to a high triplet energy. The electron-deficient nature imparted by the cyano groups could also facilitate electron injection and transport, leading to a more balanced charge distribution within the emissive layer and potentially improving device efficiency and lifetime.
Table 1: Properties of Representative Host Materials for Blue Phosphorescent OLEDs
| Compound | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) |
| CBP | 2.56 | -5.9 | -2.4 |
| mCP | 2.91 | -6.1 | -2.4 |
| This compound (Predicted) | > 2.7 (estimated) | Lowered by cyano groups | Lowered by cyano groups |
This table includes data for well-known host materials and predictive information for the target compound based on the properties of similar structures.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge-transporting properties of the organic semiconductor in the active layer. The introduction of electron-withdrawing groups like cyano moieties is a common strategy to design n-type (electron-transporting) organic semiconductors.
Given the presence of two cyano groups, this compound is expected to exhibit n-type characteristics. The binaphthyl core provides a rigid, planarizable structure that can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The electron-withdrawing nature of the cyano groups would lower the LUMO energy level, facilitating electron injection from common electrodes like gold or silver and promoting electron transport.
While specific mobility values for this compound are not available in the literature, studies on other cyano-substituted aromatic compounds have shown promising n-type performance.
In Organic Photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of an OPV device is highly dependent on the energy level alignment of the donor and acceptor, as well as their charge-transporting properties.
With its electron-deficient character, this compound could potentially serve as an electron acceptor material in OPV devices. The low-lying LUMO level, a consequence of the cyano substitution, is a key requirement for an efficient electron acceptor, as it determines the open-circuit voltage (Voc) of the solar cell in conjunction with the HOMO level of the donor. The rigid binaphthyl structure could also contribute to good film-forming properties and thermal stability, which are important for device longevity.
Beyond the active layer, this compound could be utilized in charge transport layers to optimize device performance. For instance, it could be employed as an electron-transporting layer (ETL) or a hole-blocking layer (HBL) in OLEDs and OPVs.
As an ETL, its low LUMO level would facilitate electron injection from the cathode and transport to the emissive or active layer. As an HBL, its deep HOMO level, also influenced by the electron-withdrawing cyano groups, would effectively block holes from reaching the cathode, thereby improving charge recombination efficiency within the desired layer. The ability to form stable amorphous films is also a critical advantage for these applications. noctiluca.eu
Chemical Sensing and Chemo-responsive Materials Development
The binaphthyl unit is a well-established scaffold for the design of chiral sensors due to its stable axial chirality and well-defined geometry. researchgate.networldscientific.com The introduction of specific binding sites onto the binaphthyl framework can lead to highly selective and sensitive chemo-responsive materials.
The design of a chemical sensor based on this compound would leverage its unique structural and electronic features. The nitrile groups themselves can act as hydrogen bond acceptors, potentially interacting with specific analytes.
More sophisticated sensor designs would involve the functionalization of the binaphthyl core. The principles for designing selective analyte recognition using a this compound platform would include:
Incorporation of Recognition Moieties: Specific functional groups capable of binding to the target analyte through interactions like hydrogen bonding, metal coordination, or π-π stacking can be attached to the binaphthyl backbone. For example, crown ethers for cation sensing or peptidic structures for biomolecule recognition could be integrated.
Chiral Recognition: The inherent chirality of the binaphthyl unit can be exploited for the enantioselective recognition of chiral analytes. nih.govrsc.org The dicarbonitrile substitution can influence the electronic environment of the chiral pocket, potentially enhancing the selectivity.
Fluorescence Quenching or Enhancement: The binaphthyl core is fluorescent. The binding of an analyte to a receptor site on the molecule can lead to a change in its fluorescence properties (either quenching or enhancement) through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The electron-accepting nature of the dicyano-substituted binaphthyl could make it an effective quencher in a PET-based sensor.
Colorimetric Sensing: Analyte binding can also induce a change in the absorption spectrum of the molecule, leading to a visible color change.
Table 2: Potential Design Strategies for this compound-Based Sensors
| Sensor Type | Design Principle | Potential Analyte |
| Fluorescent Sensor | Analyte binding modulates the fluorescence of the binaphthyl core. | Metal ions, anions, chiral molecules |
| Colorimetric Sensor | Analyte interaction causes a shift in the absorption spectrum. | pH, specific organic molecules |
| Chiral Sensor | Exploitation of the binaphthyl's axial chirality for enantioselective recognition. | Chiral drugs, amino acids |
This table outlines potential sensor designs based on the structural and electronic properties of the target compound.
Mechanisms of Sensing (e.g., Fluorescence Quenching, Colorimetric Response)
Building Blocks for Porous Materials and Coordination Polymers
The geometrically well-defined and rigid structure of this compound makes it an excellent candidate as a building block, or "linker," for constructing highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netdntb.gov.uarsc.org These materials are of significant interest due to their exceptionally high surface areas and tunable pore structures. researchgate.netrsc.orgnih.gov
The design of porous materials using binaphthyl dinitrile units hinges on the reactivity of the nitrile groups. A key strategy for forming robust, porous networks is the ionothermal synthesis of Covalent Triazine Frameworks (CTFs). rsc.org In this approach, aromatic nitrile-containing monomers undergo a cyclotrimerization reaction to form highly stable triazine rings, which serve as the nodes of the framework.
Although research has more commonly focused on other isomers, the principle applies directly to this compound. For instance, the cyclotrimerization of 2,2′-dihydroxy[1,1′-binaphthalene]-6,6′-dicarbonitrile in molten zinc chloride has been used to prepare porous, metal-free, binaphthyl-based CTF materials. rsc.org The binaphthyl units act as the struts that connect the triazine nodes, creating a permanent, porous, and chiral architecture. The 4,4'-substitution pattern of the title compound would result in a linear strut, which is a fundamental design element for creating extended 2D or 3D porous networks.
Porous organic polymers derived from binaphthyl dinitriles are promising for applications in catalysis. The Covalent Triazine Frameworks (CTFs) synthesized from 2,2′-dihydroxy[1,1′-binaphthalene]-6,6′-dicarbonitrile, a related isomer, have been investigated as metal-free electrocatalysts. rsc.org The incorporation of nitrogen-rich triazine rings and the inherent porosity of the framework create active sites for catalytic reactions.
While specific data on gas adsorption and separation for frameworks derived from this compound are not available, the properties of related MOFs and COFs suggest high potential. The defined pore sizes of such frameworks could enable selective gas adsorption and separation, for example, of CO2 over N2 or CH4, a critical need in industrial processes. researchgate.netcardiff.ac.uk Furthermore, the chiral nature of the binaphthyl backbone could be exploited for enantioselective separation of racemic mixtures. myuchem.com
Chiral Catalysis and Asymmetric Synthesis (as a Ligand Component)
The most prominent application of binaphthyl derivatives is in asymmetric catalysis, where their C2-symmetric chiral scaffold is used to create a well-defined chiral environment around a metal center. nih.govnih.gov This enables the synthesis of single-enantiomer products, which is crucial in the pharmaceutical and fine chemical industries. nih.govmdpi.com While the dinitrile compound itself is not a ligand, it serves as a key precursor for designing and synthesizing effective chiral ligands.
A primary route for converting this compound into a useful ligand is through the reduction of its nitrile groups to form the corresponding diamine, [1,1'-Binaphthalene]-4,4'-diamine. researchgate.net This diamine is a versatile building block for a variety of chiral ligands.
One major class of ligands derived from this diamine are Schiff bases. These are formed through the condensation reaction between the [1,1'-Binaphthalene]-4,4'-diamine and various aldehydes. researchgate.netunsri.ac.idrsc.org This reaction creates imine linkages and can be used to synthesize complex oligomers or discrete ligands with additional coordinating groups. For example, new silicon-based Schiff base oligomers have been successfully synthesized from [1,1'-Binaphthalene]-4,4'-diamine and silicon-containing dialdehydes via high-temperature polycondensation. researchgate.net Such Schiff base compounds, with their nitrogen atoms in the imine and the chiral binaphthyl backbone, are excellent candidates for coordinating with transition metals to form active catalysts.
Complexes formed from ligands derived from this compound are poised to be effective catalysts for a range of enantioselective transformations. Metal complexes of chiral Schiff base ligands are known to catalyze reactions such as the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines.
Although specific enantioselectivity data for catalysts derived from the 4,4'-dinitrile are not yet reported, the extensive use of other binaphthyl diamine and Schiff base ligands provides a clear indication of their potential. nih.govnih.gov These catalysts are expected to be active in key organic reactions, including:
Asymmetric Reductions: Catalyzing the enantioselective reduction of ketones and imines.
Carbon-Carbon Bond Formation: Mediating asymmetric aldol, Michael, and Diels-Alder reactions. myuchem.com
Oxidative Coupling Reactions: An iron complex with a bisquinolyldiamine ligand has been shown to catalyze the asymmetric oxidative coupling of 2-naphthols to produce chiral BINOL derivatives. nih.gov
The modular synthesis of Schiff base ligands from [1,1'-Binaphthalene]-4,4'-diamine allows for the fine-tuning of steric and electronic properties, enabling the optimization of enantioselectivity for a desired chemical transformation. researchgate.net
Supramolecular Assembly and Self-Organization
The spontaneous arrangement of molecules into well-defined, stable, and ordered aggregates is a cornerstone of supramolecular chemistry. For this compound, the interplay of its rigid, chiral scaffold and the specific nature of its nitrile substituents are expected to be the primary drivers of its self-assembly behavior. While direct studies on the supramolecular assembly of this specific compound are not extensively documented, the behavior of analogous binaphthyl systems provides a strong foundation for understanding its potential. The formation of complex nanostructures is often guided by a delicate balance of intermolecular forces. nih.gov
The assembly of this compound into larger architectures is predominantly governed by non-covalent interactions. Key among these are π-π stacking interactions, which are common for aromatic systems. libretexts.org The large, electron-rich naphthalene (B1677914) rings are prone to stack in either a sandwich or a displaced arrangement to maximize favorable interactions. libretexts.org
The presence of the nitrile groups at the 4 and 4' positions is anticipated to significantly modulate these π-π stacking interactions. Electron-withdrawing substituents, such as nitrile groups, can alter the electron density of the aromatic π-system, which in turn influences the electrostatic component of the stacking interaction. acs.org Computational studies on substituted benzene (B151609) dimers have suggested that electron-withdrawing groups can lead to stronger π-π stacking interactions. researchgate.net This is attributed to a reduction in the electrostatic repulsion between the π-clouds of the interacting rings. acs.org
While this compound itself lacks conventional hydrogen bond donors, the nitrile groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, this could lead to the formation of co-crystals and other complex supramolecular assemblies. Research on other binaphthyl derivatives, such as (±)-2,2′-Dihydroxy-1,1′-binaphthyl (BINOL), has demonstrated the critical role of hydrogen bonding in forming intricate supramolecular structures with other molecules. researchgate.net
The interplay of these non-covalent forces is crucial. The final supramolecular architecture results from a balance between π-π stacking, potential hydrogen bonds, and other van der Waals forces. The chiral nature of the binaphthyl backbone adds another layer of complexity and control, often leading to the formation of helical or other chiral superstructures.
Table 1: Key Non-Covalent Interactions in Binaphthyl Systems and Their Anticipated Role in this compound Assembly
| Interaction Type | Participating Groups in Target Compound | Expected Influence on Supramolecular Assembly | Analogous System Findings |
| π-π Stacking | Naphthalene Rings | Primary driving force for aggregation; likely to favor displaced stacking geometries. | The strength of π-π stacking in aromatic systems can be enhanced by electron-withdrawing substituents. acs.orgresearchgate.net |
| Dipole-Dipole | Nitrile Groups (-C≡N) | The strong dipole moment of the nitrile groups will influence the relative orientation of molecules in the assembly. | Studies on other nitrile-containing aromatic compounds show significant dipole-dipole contributions to crystal packing. |
| Hydrogen Bonding (as acceptor) | Nitrogen atom of Nitrile Groups | Can form directional bonds with hydrogen-bond donor molecules, leading to co-crystal formation and complex assemblies. | In other binaphthyl systems like BINOL, hydrogen bonding is a key directional force in self-assembly. researchgate.net |
| Chiral Interactions | Atropisomeric Binaphthyl Core | Induces a helical or twisted arrangement in the resulting supramolecular structures. | Chiral binaphthyls are well-known to form helical coordination polymers and other chiral nanostructures. rsc.org |
The capacity for self-assembly makes this compound a promising building block for the creation of ordered nanostructures and thin films. The inherent chirality of the binaphthyl unit is a powerful tool for inducing order and directionality in these assemblies. rsc.org Research on other binaphthyl derivatives has shown their ability to form a variety of nanoscale architectures, including helical polymers, nanoparticles, and vesicles. nih.govrsc.org For instance, binaphthalene chromophores functionalized with biuret (B89757) motifs have been observed to spontaneously form hollow nanospheres in organic solvents. nih.gov
The formation of thin films is another area where binaphthyl-based materials have shown promise. It is possible to create amorphous thin films of certain binaphthyl chromophores directly from solution. nih.gov These films can exhibit interesting photophysical properties, such as "excimer"-type interactions in the solid state. nih.gov Furthermore, the incorporation of binaphthyl units into polymer backbones has been explored to create processable, high-performance materials, with thin films of these polymers being obtainable via spin-coating. researchgate.net
For this compound, the strong intermolecular interactions and defined molecular shape are expected to facilitate the growth of ordered structures on surfaces. Techniques such as vapor deposition or solution-based methods could potentially be employed to create highly oriented thin films. The properties of such films would be highly dependent on the molecular orientation relative to the substrate, which in turn is governed by the non-covalent interactions at the molecule-substrate interface. The development of oriented thin films of covalent organic frameworks (COFs) based on other aromatic building blocks demonstrates the feasibility of achieving highly ordered systems on various substrates. nih.gov
Table 2: Examples of Nanostructures and Thin Films from Binaphthyl Derivatives
| Binaphthyl Derivative Type | Resulting Nanostructure/Film | Key Driving Interactions | Observed/Potential Properties | Reference |
| Binaphthyls with Carboxylate Groups | Helical Coordination Polymers | Metal-ligand coordination, π-π stacking | Chiral recognition, catalysis | rsc.org |
| Binaphthyls with Biuret Groups | Hollow Nanospheres (Vesicles) | Hydrogen bonding, π-π stacking | Chiroptical properties, tunable luminescence | nih.gov |
| Binaphthyls with Styryl Groups | Amorphous Thin Films | van der Waals forces, π-π stacking | Electroluminescence, resistance to crystallization | nih.gov |
| Binaphthyl-containing Polymers | Spin-Coated Thin Films | Covalent backbone, intermolecular packing | Electrical conductivity upon doping | researchgate.net |
Reactivity and Mechanistic Investigations of 1,1 Binaphthalene 4,4 Dicarbonitrile
Nucleophilic and Electrophilic Reactivity of Nitrile Functionalities
The nitrile groups (-C≡N) on the binaphthyl scaffold are the main centers of reactivity. The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing for potential nucleophilic interactions.
Nucleophilic Reactions: The electron-withdrawing nature of the nitrile group makes the carbon atom susceptible to attack by nucleophiles. A key reaction is the hydrolysis of the dinitrile to the corresponding [1,1'-binaphthalene]-4,4'-dicarboxylic acid. While specific studies detailing the hydrolysis of the 4,4'-dinitrile are not prevalent, the transformation is a standard reaction for aromatic nitriles. This reaction typically proceeds under acidic or basic conditions, where the nitrile is converted first to an amide and then to the carboxylic acid. This conversion is significant as dicarboxylic acids are common linkers in the synthesis of metal-organic frameworks (MOFs). For instance, the related chiral [1,1'-binaphthalene]-2,2'-dicarboxylic acid is a well-established precursor for creating chiral environments in materials. orgsyn.orgorgsyn.org A patent describes the oxidation of a precursor to a chiral binaphthalene dicarboxylic acid using sodium chlorite, indicating a robust method for forming the acid functionality that could be a target product from the dinitrile's hydrolysis. google.com
Electrophilic Reactions: The nitrogen atom of the nitrile can act as a weak base or nucleophile, reacting with strong electrophiles. However, the electron-withdrawing effect of the cyano group deactivates the aromatic rings towards electrophilic aromatic substitution.
Radical Reactions and Single Electron Transfer Processes
The extended aromatic system of [1,1'-binaphthalene]-4,4'-dicarbonitrile makes it a candidate for participating in single electron transfer (SET) processes. Aromatic nitriles can act as electron acceptors to form radical anions. The stability of such radical anions is a key factor in their reactivity. rsc.org
The formation of a radical anion from the binaphthyl core would be stabilized by the delocalization of the extra electron across the two naphthalene (B1677914) rings and by the two electron-withdrawing nitrile groups. While direct studies on the radical anion of this compound are scarce, research on the naphthalene radical anion shows it is a potent electron transfer agent. orgsyn.org The presence of two cyano groups would significantly increase the electron affinity of the binaphthyl system compared to unsubstituted naphthalene, making it a better electron acceptor. Such radical anions are key intermediates in reactions like the Birch reduction, although specific conditions for the reduction of this particular dinitrile are not widely reported. researchgate.net
Photochemical Transformations and Photostability Studies
The photophysical properties of binaphthyl derivatives are of significant interest due to their chiroptical applications. The this compound molecule possesses a large, conjugated π-system, which is expected to absorb UV light and potentially exhibit fluorescence. The specific absorption and emission wavelengths would be influenced by the dicyano-substitution.
Thermal Stability and Degradation Pathways in Different Environments
The thermal stability of a compound is crucial for its application in materials science, for example, as a component in polymers or MOFs. The stability of this compound is expected to be high due to its rigid, aromatic structure.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard methods to evaluate thermal stability. For aromatic dinitriles, thermal degradation often involves reactions of the nitrile groups at high temperatures, which can lead to cross-linking or polymerization, forming highly stable, nitrogen-containing carbonaceous materials. Studies on other cyano-substituted aromatic compounds have shown that thermal degradation can begin at temperatures above 270°C. researchgate.net For instance, TGA profiles of PVC films containing various additives show that the degradation of the base polymer occurs in distinct steps, and additives can significantly alter these profiles. researchgate.net While a specific TGA curve for this compound is not available in the reviewed literature, it is expected to decompose at a high temperature, likely above 300-400°C, reflecting the stability of the binaphthyl core. The degradation pathway in an inert atmosphere would likely involve the scission and rearrangement of the nitrile groups and eventual carbonization of the aromatic backbone.
Future Research Directions and Emerging Opportunities
Rational Design and High-Throughput Screening of Analogues
The future development of materials derived from [1,1'-Binaphthalene]-4,4'-dicarbonitrile hinges on the ability to rationally design and rapidly screen analogues with tailored properties. The rational design of conjugated polymers and binaphthyl derivatives has already been shown to be crucial for optimizing materials for applications like polymer solar cells and nonlinear optics. researchgate.netrsc.org
Future research will likely focus on modifying the binaphthyl core and the position of the nitrile groups to fine-tune electronic and optical properties. For instance, introducing electron-donating and electron-withdrawing substituents can create "push-pull" systems with enhanced nonlinear optical activity. researchgate.net The inherent chirality of the binaphthyl scaffold is a key feature. wikipedia.orgnih.gov The high energy barrier to racemization ensures its optical stability, a critical factor for applications in asymmetric catalysis and chiroptical materials. usu.edu
To accelerate the discovery process, high-throughput screening (HTS) methodologies will be indispensable. HTS is increasingly used in asymmetric catalysis to rapidly evaluate large libraries of ligands. researchgate.netcore.ac.uk These techniques, which often involve the parallel synthesis of discrete compounds, allow for the efficient screening of ligand-metal complexes to identify "hits" for specific catalytic transformations. core.ac.ukacs.org A similar approach can be applied to screen analogues of this compound for desired properties such as fluorescence or catalytic activity. nih.govnih.gov The development of modular building block strategies will be key to creating diverse libraries of these compounds for effective screening. core.ac.uk
Table 1: Potential Modifications for Analogue Design
| Modification Area | Target Property | Rationale |
| Binaphthyl Core | Electronic Properties | Introduction of heteroatoms or extension of the π-system to modulate the HOMO-LUMO gap. |
| Substituent Position | Chiroptical Response | Shifting substituents on the naphthyl rings can alter the circular dichroism and circularly polarized luminescence. rsc.org |
| Functional Groups | Solubility/Processability | Attaching alkyl or alkoxy chains to improve solubility in common organic solvents for device fabrication. |
| Nitrile Group | Reactivity/Coordination | Conversion of nitriles to other functional groups (e.g., amines, carboxylic acids) to create new synthons. |
Integration into Hybrid Organic-Inorganic Materials Systems
A significant opportunity lies in integrating this compound as a functional organic linker into hybrid organic-inorganic materials. numberanalytics.com These materials, which combine organic and inorganic components at the molecular scale, offer synergistic properties not achievable by either component alone. nih.gov
Metal-Organic Frameworks (MOFs): The dinitrile functionality of the compound can be hydrolyzed or reduced to dicarboxylic acid or diamine groups, respectively, making it an ideal candidate for a chiral linker in the synthesis of MOFs. mdpi.com Binaphthyl-based synthons are of great interest for producing functional, oriented nanomaterials, and their integration into reticular chemistry is a growing field. rsc.org The synthesis of bimetallic MOFs, which contain two different metal ions, offers a pathway to enhanced catalytic activity and synergistic properties. researchgate.netrsc.org Strategies like direct synthesis or post-synthetic modification could be used to create bimetallic MOFs with binaphthyl dinitrile-derived linkers. nih.gov
Hybrid Perovskites: Organic-inorganic hybrid perovskites (HOIPs) have garnered immense attention for their exceptional optoelectronic properties. rsc.orgucla.edu Typically, simple organic cations like methylammonium (B1206745) are used. mdpi.comrsc.org Incorporating a larger, functional, and chiral organic component like a derivative of this compound could lead to novel 2D or layered perovskite structures with unique chiroptical and electronic properties. nih.gov The binaphthyl unit could introduce chirality into the perovskite lattice, potentially leading to applications in spintronics or circularly polarized light detection.
Table 2: Potential Hybrid Material Systems
| Hybrid System | Potential Role of Binaphthyl Dinitrile Derivative | Targeted Application |
| Metal-Organic Framework (MOF) | Chiral organic linker | Asymmetric catalysis, chiral separations, sensing |
| Hybrid Perovskite (HOIP) | Chiral organic cation | Photovoltaics, LEDs, chiroptical devices |
| Covalent Organic Framework (COF) | Covalently-linked building block | Gas storage, catalysis, electronic devices |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the formation and function of materials based on this compound requires advanced characterization techniques that can monitor dynamic processes in real-time. frontiersin.org In-situ and operando spectroscopic methods are critical for elucidating reaction mechanisms, identifying transient intermediates, and correlating structure with performance under actual operating conditions. rsc.orglehigh.edu
For example, when using binaphthyl-derived ligands in catalysis, operando Raman or IR spectroscopy can provide insight into the catalyst's structural changes during the reaction cycle. For materials development, techniques like in-situ near-infrared (NIR) spectroscopy or small-angle X-ray scattering (SAXS) can monitor the polymerization of nitrile-containing monomers in real-time, providing data on reaction kinetics and particle size evolution. researchgate.netresearchgate.net This is particularly relevant for creating nitrile-based polymers or composites, such as nitrile butadiene rubber, where understanding the polymerization process is key to controlling the final material properties. mdpi.com The ability to monitor these processes as they happen is vital for optimizing synthesis and scaling up production from the lab to industrial settings. frontiersin.org
Machine Learning and AI-Assisted Discovery of New Functionalities
The vast chemical space accessible through analogues of this compound makes traditional trial-and-error discovery methods inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate materials discovery. acs.orgresearchgate.netarxiv.org
Scale-Up Synthesis and Industrial Relevance in Advanced Materials
For this compound and its derivatives to have a real-world impact, efficient and scalable synthetic routes are essential. While many binaphthyl compounds like BINAP have found wide use in asymmetric synthesis, their broader application can be limited by high costs and complex, multi-step syntheses. orgsyn.orgorgsyn.org Future research must focus on developing robust and cost-effective methods for producing these molecules on a larger scale. This could involve optimizing catalytic coupling reactions or developing novel synthetic pathways. researchgate.netnih.gov A patented method for producing dinitrile compounds via catalytic reaction of dihydric alcohol with ammonia (B1221849) in an oxygen-containing atmosphere suggests a potential avenue for the industrial production of related building blocks. google.com
The industrial relevance of these compounds is tied to the applications of nitrile-containing materials. Nitrile groups are valuable precursors in organic synthesis and are integral to high-performance polymers like nitrile butadiene rubber (NBR) and styrene-acrylonitrile (SAN) copolymers, which are prized for their chemical resistance and thermal stability. mdpi.comlu.se Dinitrile compounds are also used as raw materials for a variety of important chemicals. acs.orgacs.org Furthermore, derivatives of binaphthyls are already used as ligands in industrial catalytic processes. researchgate.net The unique combination of a chiral binaphthyl scaffold and reactive nitrile groups could lead to the development of high-performance polymers, functional additives for elastomers, or specialized ligands for industrial catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,1'-Binaphthalene]-4,4'-dicarbonitrile, and what analytical methods validate its purity?
- Synthesis : A common method involves coupling reactions using aryl Grignard reagents or palladium-catalyzed cross-coupling. For example, rhodium-catalyzed homo-coupling of aryl Grignard reagents has been employed to synthesize biphenyl derivatives, with yields monitored via <sup>19</sup>F NMR (e.g., 57% yield observed in a trifluoromethoxy substitution reaction) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>19</sup>F NMR) and mass spectrometry (MS) are critical for structural validation. The compound’s molecular formula (C14H8N2) and symmetry are confirmed via spectral data .
Q. How is this compound structurally distinguished from its isomers (e.g., 3,3'-dicarbonitrile derivatives)?
- Method : X-ray crystallography and differential scanning calorimetry (DSC) reveal distinct packing arrangements and melting points. For instance, [1,1'-biphenyl]-3,3'-dicarbonitrile (CAS: 36852-02-5) exhibits different <sup>1</sup>H NMR chemical shifts compared to the 4,4' isomer due to altered electronic environments .
- Key Data : The 4,4' isomer’s planar geometry facilitates π-π stacking in self-assembled monolayers, whereas 3,3' derivatives display steric hindrance .
Q. What are its primary applications in materials science?
- Coordination Polymers : The compound acts as a linear linker in 2D metal-organic frameworks (MOFs), particularly with lanthanides. Its nitrile groups coordinate to metals like Ag(I) or Cu(I), forming porous networks for gas storage or catalysis .
- Organic Electronics : Derivatives are used in covalent organic frameworks (COFs) for photocatalytic hydrogen production due to their electron-deficient aromatic cores .
Advanced Research Questions
Q. How does this compound influence the morphology of 2D self-assembled monolayers?
- Experimental Design : Scanning tunneling microscopy (STM) studies under ultra-high vacuum reveal that the molecule forms highly ordered arrays on Au(111) surfaces. The alignment is driven by dipole-dipole interactions between nitrile groups and substrate adatoms .
- Challenges : Competing interactions (e.g., van der Waals vs. dipole forces) can lead to polymorphic assemblies. Contradictions in reported lattice parameters may arise from solvent effects or substrate templating .
Q. What role does it play in enhancing photocatalytic activity in COFs?
- Mechanistic Insight : When incorporated into donor-acceptor COFs (e.g., with thiazolo[5,4-d]thiazole or pyrene units), the compound’s electron-withdrawing nitrile groups stabilize charge-separated states, improving light-driven hydrogen evolution.
- Data Analysis : COFs using 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (a derivative) achieved hydrogen production rates of ~8 mmol·g<sup>−1</sup>·h<sup>−1</sup> under visible light, with quantum efficiency tied to linkage geometry .
Q. How do steric and electronic factors affect its reactivity in cross-coupling reactions?
- Case Study : In Suzuki-Miyaura couplings, the 4,4' substitution pattern minimizes steric hindrance, enabling efficient coupling with boronic acids. However, competing cyano group hydrolysis under basic conditions requires careful pH control (pH 7–9) .
- Contradictions : Some studies report reduced yields in Pd-catalyzed reactions due to nitrile-Pd coordination, while others suggest enhanced stability of intermediates. This discrepancy highlights the need for ligand screening (e.g., bulky phosphines vs. N-heterocyclic carbenes) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
